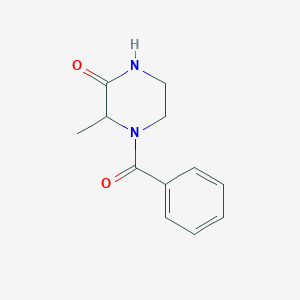

4-Benzoyl-3-methylpiperazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

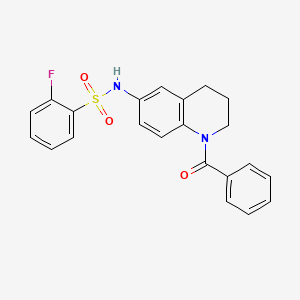

“4-Benzoyl-3-methylpiperazin-2-one” is a chemical compound with the CAS Number: 1030374-29-8 . It has a molecular weight of 218.26 and its IUPAC name is 4-benzoyl-3-methyl-2-piperazinone . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule . Further structural analysis would require more specific data or computational modeling .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data .科学的研究の応用

PPARgamma Agonists Development

Research has focused on the development of PPARgamma agonists, compounds that activate the peroxisome proliferator-activated receptor gamma, which plays a crucial role in regulating adipocyte differentiation and glucose metabolism. A study by Collins et al. (1998) explored the structure-activity relationship around the phenyl alkyl ether moiety, finding potent and selective PPARgamma agonists that improve aqueous solubility and exhibit antidiabetic activity in rodent models of type 2 diabetes (Collins et al., 1998).

Antioxidant and Antiglucosidase Activity

Özil et al. (2018) designed and synthesized novel benzimidazole derivatives containing a piperazine or morpholine skeleton, which were preliminarily screened for in vitro antioxidant activities and glucosidase inhibitors. These compounds exhibited very high scavenging activity and significant inhibitory potential against α-glucosidase, indicating potential for development as therapeutic agents (Özil et al., 2018).

Metal-Organic Frameworks (MOFs)

In the field of inorganic chemistry, Hou et al. (2008) reported the synthesis of a highly porous metal-organic framework constructed by Zn4O clusters, showing potential for sorption of benzene and toluene and featuring guest-dependent luminescent properties. This research highlights the utility of such compounds in the development of new materials with potential applications in gas storage, separation technologies, and sensing (Hou et al., 2008).

Photopolymerization

A novel approach toward nitroxide-mediated photopolymerization was explored by Guillaneuf et al. (2010), who developed a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, serving as a photoiniferter. This compound facilitates the generation of alkyl and nitroxide radicals under UV irradiation, presenting an efficient method for controlled photopolymerization (Guillaneuf et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or in contact with skin . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

作用機序

Target of Action

It is synthesized as a potential antidepressant molecule , suggesting that it may interact with neurotransmitter systems in the brain, such as the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

As a potential antidepressant, it might work by modulating the reuptake of neurotransmitters or interacting with their receptors

Biochemical Pathways

Given its potential role as an antidepressant , it might influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation, particularly those involving serotonin, norepinephrine, and dopamine .

Result of Action

As a potential antidepressant , it might help alleviate symptoms of depression by modulating neurotransmitter levels in the brain .

特性

IUPAC Name |

4-benzoyl-3-methylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPYVIDWKPDYRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea](/img/structure/B2867561.png)

![1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2867564.png)

amino}acetamide](/img/structure/B2867567.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide](/img/structure/B2867569.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide](/img/structure/B2867572.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2867574.png)

![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)

![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)